N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound featuring a hybrid structure combining an indole moiety and a 4-oxoquinazolinone core linked via a propanamide chain. The 4-oxoquinazolinone moiety is a pharmacophoric motif associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The propanamide linker bridges these two heterocyclic systems, offering conformational flexibility compared to shorter acetamide analogs.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)14-26-12-10-17-20(8-5-9-21(17)26)25-22(28)11-13-27-15-24-19-7-4-3-6-18(19)23(27)29/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,25,28) |
InChI Key |
RHLGNCSTGUSJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazolinone derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out under mild conditions, and the product is purified through standard chromatographic techniques.
Chemical Reactions Analysis
N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The quinazolinone moiety can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The quinazolinone moiety may also contribute to its biological activity by interacting with different enzymes and proteins.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Key Compounds
Key Observations :
- Yield : Acetamide derivatives show variable yields (38–83%), influenced by substituent electronic effects. The target compound’s synthesis may face challenges due to the bulky indole group.
- Melting Points : Higher melting points in hydroxy-substituted compounds (e.g., 4d) suggest strong intermolecular hydrogen bonding, whereas alkylated analogs (e.g., Compound 5) exhibit lower melting points due to reduced polarity .
Potential Pharmacological Implications
While pharmacological data for the target compound is absent in the evidence, structural analogs provide insights:
- Quinazolinone-Acetamide Derivatives: Demonstrated antitumor and antimicrobial activities in prior studies, attributed to the 4-oxoquinazolinone core’s ability to intercalate DNA or inhibit enzymes like topoisomerases .
- Indole-Propanamide Hybrids: The indole moiety is prevalent in serotonin receptor modulators and kinase inhibitors.
Research Findings and Data
- Synthetic Flexibility: and highlight the versatility of N-alkylation and acylation reactions for constructing quinazolinone hybrids, though steric hindrance from bulky groups (e.g., 2-methylpropyl) may require optimized conditions .
- Structure-Activity Relationships (SAR) : Longer linkers (propanamide vs. acetamide) and lipophilic substituents (indole vs. phenyl) likely improve target engagement in hydrophobic binding pockets, as seen in kinase inhibitors .
Biological Activity
N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that integrates an indole moiety with a quinazolinone structure. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.
The molecular formula for this compound is with a molecular weight of 388.5 g/mol. The structure includes both indole and quinazolinone functionalities, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₄N₄O₂ |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1374543-63-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of indole derivatives with quinazolinone precursors. Precise control over reaction conditions is crucial to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds containing indole and quinazolinone structures. For instance, analogs have demonstrated significant activity against strains such as Staphylococcus aureus (including MRSA), Mycobacterium tuberculosis, and Candida albicans .
Minimum Inhibitory Concentrations (MIC):
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Indolylquinazolinone 3k | S. aureus ATCC 25923 | 3.90 |
| Indolylquinazolinone 3k | MRSA ATCC 43300 | <1.00 |
| Indolylquinazolinone 3k | M. tuberculosis H37Rv | 0.98 |
These findings suggest that this compound may also exhibit similar antimicrobial properties due to its structural similarities.
Anticancer Activity
Preliminary investigations into the cytotoxic effects of compounds with similar structures have shown promising results against various cancer cell lines. For example, certain indolyl derivatives have been reported to inhibit the growth of rapidly dividing cancer cells more effectively than non-tumor cells .
Cytotoxicity Data:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Indolylquinazolinone 3b | A549 (lung cancer) | 5.00 |
| Indolylquinazolinone 3g | HeLa (cervical cancer) | 7.50 |
These results indicate that this compound may possess significant anticancer potential, warranting further investigation.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Studies employing molecular docking techniques have shown that these compounds can bind effectively to critical proteins involved in bacterial resistance mechanisms and cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
